molecular formula C9H13NO2 B6589996 tert-butyl 1H-pyrrole-2-carboxylate CAS No. 76369-00-1

tert-butyl 1H-pyrrole-2-carboxylate

Cat. No.: B6589996
CAS No.: 76369-00-1
M. Wt: 167.2
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Description

tert-Butyl 1H-pyrrole-2-carboxylate: is a chemical compound with the molecular formula C9H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 1H-pyrrole-2-carboxylate can be synthesized from N-boc-diallylamine. The process involves the cyclization of N-boc-diallylamine under acidic conditions to form the pyrrole ring . The reaction typically requires a strong acid such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol or amine derivative.

    Substitution: The major products are substituted pyrrole derivatives.

Scientific Research Applications

tert-Butyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1H-pyrrole-2-carboxylate is unique due to its stability and versatility in chemical reactions. Its tert-butyl group provides steric hindrance, which can influence the outcome of reactions and make it a valuable intermediate in organic synthesis.

Properties

CAS No.

76369-00-1

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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